molecular formula C28H37N5O2 B2464632 5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326906-61-9

5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2464632
CAS No.: 1326906-61-9
M. Wt: 475.637
InChI Key: FXXTWJCDMIVEFE-UHFFFAOYSA-N
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Description

The compound 5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one features a bicyclic pyrazolo[1,5-a]pyrazin-4(5H)-one core. Key structural elements include:

  • Position 2: A 4-isopropylphenyl group, contributing steric bulk and hydrophobicity.
  • Position 5: A 3-oxopropyl chain linked to a 4-cyclohexylpiperazine moiety, which introduces hydrogen-bonding capacity and lipophilicity.

This architecture is common in bioactive molecules targeting enzymes or receptors, such as phosphodiesterases (PDEs) or kinase inhibitors .

Properties

IUPAC Name

5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O2/c1-21(2)22-8-10-23(11-9-22)25-20-26-28(35)32(18-19-33(26)29-25)13-12-27(34)31-16-14-30(15-17-31)24-6-4-3-5-7-24/h8-11,18-21,24H,3-7,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXTWJCDMIVEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one , also known by its CAS number 1326897-06-6 , is a member of the pyrazolo[1,5-a]pyrazin class of compounds. This class is recognized for its diverse biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from available literature and research findings.

PropertyValue
Molecular FormulaC27H35N5O3
Molecular Weight477.5985 g/mol
SMILESCCOc1ccc(cc1)c1cc2n(n1)ccn(c2=O)CCC(=O)N1CCN(CC1)C1CCCCC1

While specific research on the mechanism of action for this compound is limited, related compounds in the pyrazolo[1,5-a]pyrazin class have been shown to exhibit significant biological activities through various mechanisms:

  • Kinase Inhibition : Many pyrazolo derivatives act as inhibitors of specific kinases, which are crucial in signaling pathways related to cell proliferation and survival.
  • Histamine Receptor Modulation : Some compounds in this class have been noted for their ability to modulate histamine receptors, potentially affecting allergic responses and other physiological processes.

Antitumor Activity

Research has indicated that compounds similar to This compound possess antitumor properties. For instance:

  • In vitro Studies : Cell line studies have demonstrated that certain pyrazolo derivatives can inhibit tumor cell growth by inducing apoptosis and inhibiting cell cycle progression.

Neuroprotective Effects

Some studies suggest potential neuroprotective effects due to the modulation of neurotransmitter systems. The presence of a piperazine moiety may enhance blood-brain barrier penetration, allowing for central nervous system effects.

Anti-inflammatory Properties

Compounds in this class have exhibited anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated various pyrazolo derivatives for their anticancer efficacy. The results indicated that certain modifications to the pyrazolo structure significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's ability to induce apoptosis was linked to its interaction with specific kinase pathways.

Study 2: Neuroprotective Mechanisms

In another investigation reported in Neuropharmacology, researchers explored the neuroprotective potential of related compounds. They found that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting a protective mechanism against neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
  • MK74 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) :
    • Position 2 : 4-Methoxyphenyl (electron-donating group).
    • Position 5 : 3,5-Bis(trifluoromethyl)phenyl (electron-withdrawing, lipophilic).
    • Impact : Enhanced metabolic stability due to trifluoromethyl groups, but reduced solubility compared to the target compound’s isopropylphenyl .
MK49 (5-(3,5-dinitrophenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one) :
  • Position 5 : 3,5-Dinitrophenyl (strongly electron-withdrawing).
  • Impact : Higher electrophilicity may increase reactivity but reduce bioavailability compared to the cyclohexylpiperazine-containing target .

Substituent Variations at Position 5

Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) :
  • Piperazine Substituent : 4-Trifluoromethylphenyl.
  • Impact : The trifluoromethyl group enhances π-π stacking but introduces polarity contrasts with the target’s cyclohexyl group, affecting membrane permeability .
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 899393-38-5) :
  • Piperazine Substituent : 4-Methyl group.

Physicochemical and Pharmacokinetic Properties

Compound logP* Solubility (µg/mL) H-Bond Acceptors Key Substituents
Target Compound 3.8 <10 (predicted) 6 Cyclohexylpiperazine, isopropylphenyl
MK74 4.2 15 8 Trifluoromethylphenyl, methoxyphenyl
MK49 2.1 35 7 Dinitrophenyl, isopropyl
CAS 899393-38-5 2.9 50 5 Methylpiperazine, isopropyl

*Predicted using fragment-based methods (e.g., ).

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